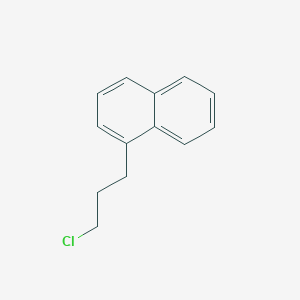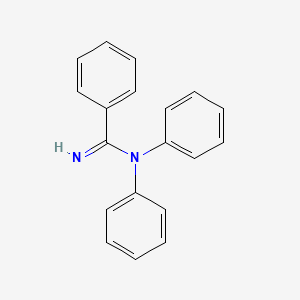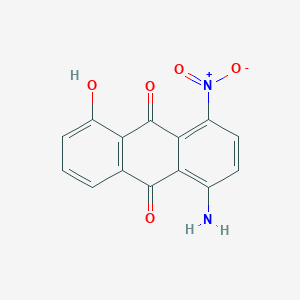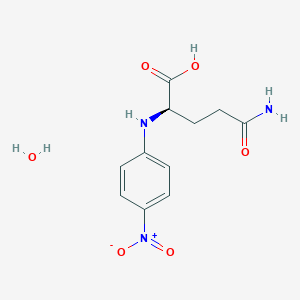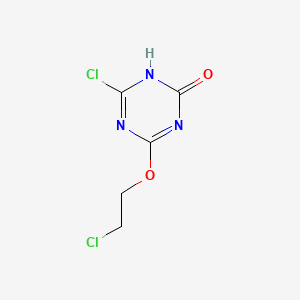
6-Chloro-4-(2-chloroethoxy)-1,3,5-triazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(2-chloroethoxy)-1,3,5-triazin-2(1H)-one is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-chloroethoxy)-1,3,5-triazin-2(1H)-one typically involves the reaction of cyanuric chloride with 2-chloroethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-chloroethanol attacks the electrophilic carbon of cyanuric chloride, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
4-Chloro-6-(2-chloroethoxy)-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazine ring or the substituents attached to it.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides, amines, or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted triazine derivative.
科学的研究の応用
4-Chloro-6-(2-chloroethoxy)-1,3,5-triazin-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other triazine derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or herbicidal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 4-Chloro-6-(2-chloroethoxy)-1,3,5-triazin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and chloroethoxy groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The triazine ring can also participate in hydrogen bonding and hydrophobic interactions, further influencing its biological effects.
類似化合物との比較
Similar Compounds
4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline: Another triazine derivative with similar structural features but different substituents.
4-Chloro-6,7-bis-(2-chloroethoxy)quinazoline: A compound with two chloroethoxy groups, offering different reactivity and applications.
Uniqueness
4-Chloro-6-(2-chloroethoxy)-1,3,5-triazin-2(1H)-one is unique due to its specific combination of chloro and chloroethoxy groups, which can impart distinct chemical and biological properties
特性
CAS番号 |
90687-72-2 |
|---|---|
分子式 |
C5H5Cl2N3O2 |
分子量 |
210.02 g/mol |
IUPAC名 |
6-chloro-4-(2-chloroethoxy)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C5H5Cl2N3O2/c6-1-2-12-5-9-3(7)8-4(11)10-5/h1-2H2,(H,8,9,10,11) |
InChIキー |
DHDJBWWUHGWRSJ-UHFFFAOYSA-N |
正規SMILES |
C(CCl)OC1=NC(=O)NC(=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


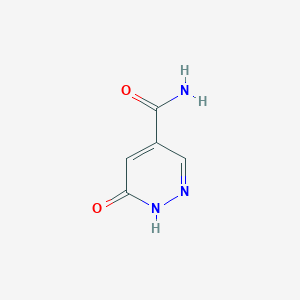
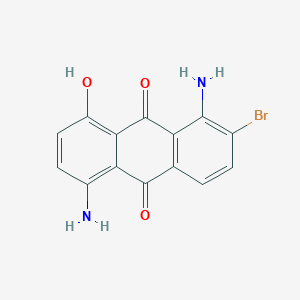
![5-Nitro-1,3-dihydrobenzo[c]thiophene2,2-dioxide](/img/structure/B13133966.png)
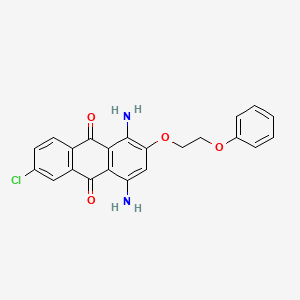
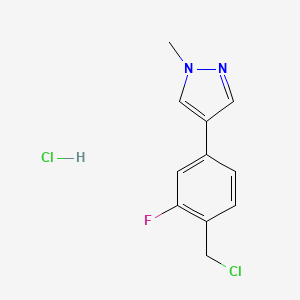
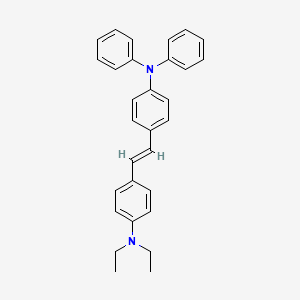
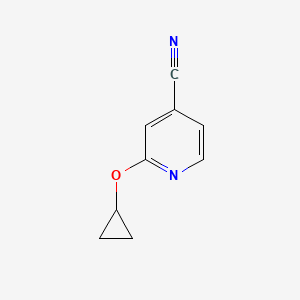
![4-Bromo-2-(methylthio)oxazolo[4,5-c]pyridine](/img/structure/B13133997.png)
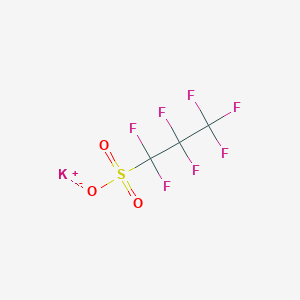
![2-[4-[(E)-[(5R)-5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13134014.png)
